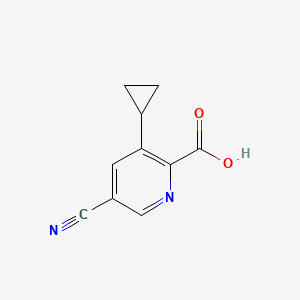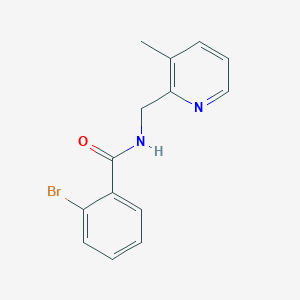
2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide is an organic compound with the molecular formula C13H11BrN2O. This compound is of interest due to its unique structure, which combines a brominated benzamide with a methyl-substituted pyridine moiety. It is used in various chemical and pharmaceutical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide typically involves the bromination of benzamide followed by the introduction of the pyridine moiety. One common method involves the use of sodium hydride and N-methylformamide in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures (around 100°C) and involves multiple steps, including extraction and crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as distillation under reduced pressure and crystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki Cross-Coupling: Utilizes palladium catalysts and arylboronic acids to form new carbon-carbon bonds.
Hydrolysis: Involves the use of acids or bases to break down the compound into its constituent parts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling can produce various substituted benzamides with different aryl groups attached.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential for diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-methylbenzamide: Lacks the pyridine moiety, making it less versatile in certain reactions.
2-Bromobenzamide: Similar structure but without the methyl group on the pyridine ring.
2-Bromo-3-methylpyridine: Contains the pyridine moiety but lacks the benzamide structure.
Uniqueness
2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide is unique due to its combination of a brominated benzamide and a methyl-substituted pyridine
Eigenschaften
Molekularformel |
C14H13BrN2O |
|---|---|
Molekulargewicht |
305.17 g/mol |
IUPAC-Name |
2-bromo-N-[(3-methylpyridin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C14H13BrN2O/c1-10-5-4-8-16-13(10)9-17-14(18)11-6-2-3-7-12(11)15/h2-8H,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
RBRNYGGTVHQKOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)CNC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


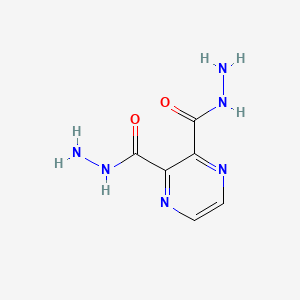


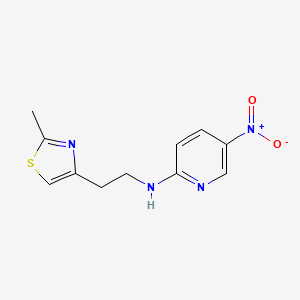
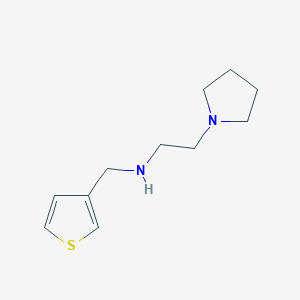
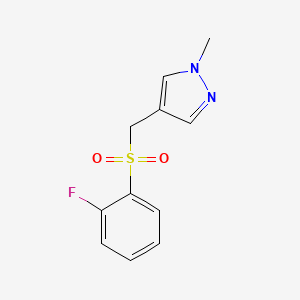
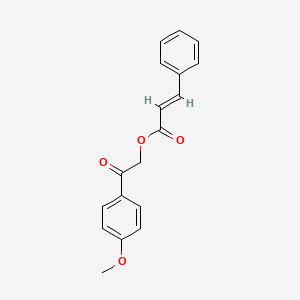


![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)

